7-Chloro-1-phenyl-quinoline-2,4-dione
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Overview
Description
7-Chloro-1-phenyl-quinoline-2,4-dione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-quinoline-2,4-dione typically involves the condensation of 7-chloro-4-hydroxyquinoline with phenyl isocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-phenyl-quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-phenyl-quinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenyl-quinoline-2,4-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Shares the chloroquinoline core but lacks the phenyl and dione functionalities.
1-Phenylquinoline: Similar structure but without the chloro and dione groups.
Quinoline-2,4-dione: Lacks the chloro and phenyl substituents.
Uniqueness
7-Chloro-1-phenyl-quinoline-2,4-dione is unique due to the presence of both chloro and phenyl groups, which enhance its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-13(8-10)17(15(19)9-14(12)18)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
PMPBALWQXGOCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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